1,1-Difluoro-1-bromo-4-ethoxy-3-butene-2-one
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Overview
Description
“4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” is an organic compound that serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines .
Synthesis Analysis
The synthesis of “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” involves a continuous process where raw materials comprising vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride are continuously introduced into a reactor. The product system containing “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” is obtained from the reaction and is continuously extracted .Molecular Structure Analysis
The linear formula of “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” is C2H5OCH=CHCOCF3. It has a molecular weight of 168.11 .Chemical Reactions Analysis
“4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” reacts with phenylmagnesium bromide to afford ethoxy group substitution products. It also reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .Physical And Chemical Properties Analysis
“4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” is a liquid at room temperature. It has a refractive index of 1.406 (lit.), a boiling point of 51-53 °C/12 mmHg (lit.), and a density of 1.18 g/mL at 25 °C (lit.). It should be stored at 2-8°C .Scientific Research Applications
Synthesis of N-Protected Amino Acids
This compound is utilized in the synthesis of N-protected amino acids, which are crucial intermediates in peptide synthesis. The ethoxy group in the compound can react with amino groups to form protected amino acids, which can then be used to build peptides without reacting with other amino acid units .
Organic Synthesis Intermediates
Due to its reactive bromo and ethoxy groups, 1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one serves as a versatile intermediate in organic synthesis. It can be used to introduce ethoxy and difluoromethyl groups into target molecules, enhancing their chemical properties for further reactions .
Fluorinated Compound Synthesis
The presence of difluoro groups makes it a valuable starting material for the synthesis of fluorinated organic compounds. These compounds have applications in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioactivity .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis, such as HPLC and LC-MS, to identify and quantify similar compounds in various samples .
Medicinal Chemistry Research
Researchers in medicinal chemistry may employ this compound in the design and development of new drugs. Its structure allows for the creation of novel molecules with potential therapeutic effects .
Material Science
In material science, the compound’s ability to undergo various chemical reactions makes it suitable for modifying the surface properties of materials or creating new polymeric materials with specific characteristics .
Agricultural Chemistry
The compound can be used to synthesize new agrochemicals, such as pesticides or herbicides. The fluorine atoms in the molecule can contribute to the development of compounds with improved efficacy and selectivity .
Fluoroalkylamines Synthesis
It may be employed in the synthesis of fluoroalkylamines, which are compounds that have applications in the development of pharmaceuticals and agrochemicals due to their unique biological activities .
Mechanism of Action
Upon heating with triethyl phosphite, “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” affords a [4+2] cycloaddition product, 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene, which upon hydrolysis affords a 2-oxo-2-hydroxy-2, 3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholen .
Future Directions
The continuous synthesis method for “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” offers a rapid, simple, and efficient process. The efficiency of the whole synthesis process is greatly increased, product destruction loss is reduced, and hidden safety hazards during batch production are avoided. After scaling up, there is no amplification effect, and safety and a relatively high synthesis efficiency can still be maintained .
properties
IUPAC Name |
(E)-1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKFVLQFHXEEEK-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-1-bromo-4-ethoxy-3-butene-2-one |
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